molecular formula C12H22O2 B14307757 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 112611-10-6

3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol

Cat. No.: B14307757
CAS No.: 112611-10-6
M. Wt: 198.30 g/mol
InChI Key: IGZKZVONBGXSIK-UHFFFAOYSA-N
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Description

3-Ethyl-4,7,7-trimethylbicyclo[410]heptane-3,4-diol is a bicyclic organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol typically involves multiple steps, starting from simpler precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization into the more stable trans isomer using metallic sodium . Further functionalization steps are required to introduce the ethyl and trimethyl groups, as well as the diol functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the bicyclic structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diol positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The diol groups can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the bicyclic structure may allow the compound to fit into specific binding sites, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.

Properties

CAS No.

112611-10-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3-ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol

InChI

InChI=1S/C12H22O2/c1-5-12(14)7-9-8(10(9,2)3)6-11(12,4)13/h8-9,13-14H,5-7H2,1-4H3

InChI Key

IGZKZVONBGXSIK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2C(C2(C)C)CC1(C)O)O

Origin of Product

United States

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